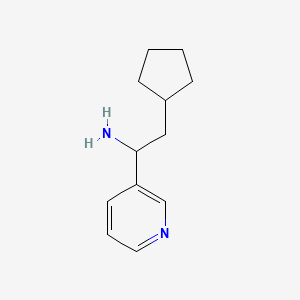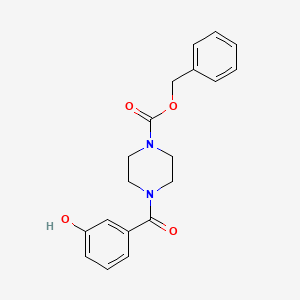![molecular formula C10H19N3O3 B13503411 tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C9H17N3O3 It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and hydroxycarbamimidoyl groups. One common method includes the use of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with hydroxycarbamimidoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Amines derived from the hydroxycarbamimidoyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The azetidine ring may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
特性
分子式 |
C10H19N3O3 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-7(6-13)4-8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChIキー |
ASQHGUALXNEUEU-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C1)C/C(=N/O)/N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
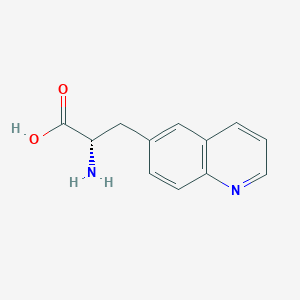

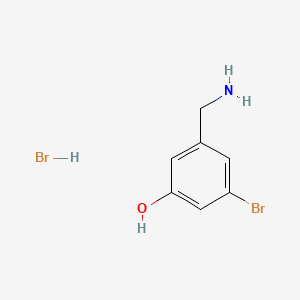
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
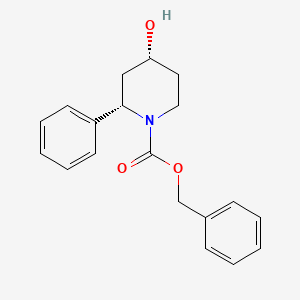
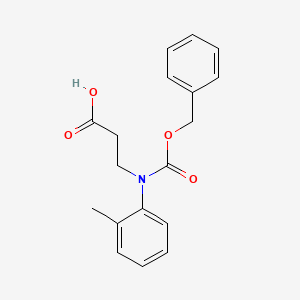
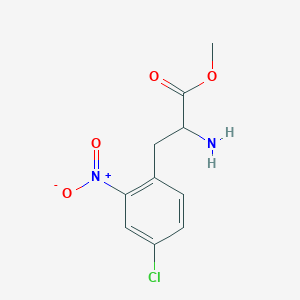
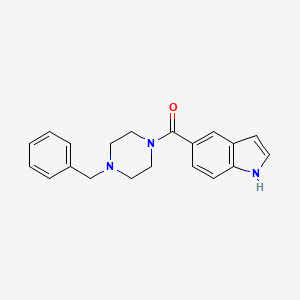
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
